molecular formula C12H13NO2 B143790 1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone CAS No. 135333-93-6

1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone

Cat. No.: B143790
CAS No.: 135333-93-6
M. Wt: 203.24 g/mol
InChI Key: KBKVVYIQKBYAGD-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone is a functionalized indole derivative of significant interest in medicinal and synthetic chemistry. The indole scaffold is a privileged structure in drug discovery and is present in a wide array of biologically active compounds and natural products . Indole-based molecules are extensively researched for their diverse biological potential, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities . Specifically, substituted indoles similar to this compound have been explored as core structures in the synthesis of novel molecules, such as indolequinones, which have been investigated as mechanism-based inhibitors for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), a target in certain cancer types . This suggests its potential application as a key synthetic intermediate or a precursor for developing potent bioactive molecules. Researchers value this compound for constructing complex alkaloid-like structures and for probing biochemical pathways, leveraging the reactivity of its hydroxy and acetyl substituents for further chemical modifications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-hydroxy-1,2-dimethylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-12(8(2)14)10-6-9(15)4-5-11(10)13(7)3/h4-6,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKVVYIQKBYAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves refluxing a mixture of 1,2-dimethylindole-5-ol (synthesized via prior methylation steps), acetylacetone, and montmorillonite KSF clay in 1,2-dichloroethane. The clay catalyzes both the Mannich reaction and subsequent cyclization. Key parameters include:

  • Temperature : Reflux (≈100°C) ensures sufficient energy for quinone activation.

  • Catalyst load : 0.5 g montmorillonite KSF per 1 mmol substrate optimizes yield (94% reported for analogous compounds).

  • Solvent : 1,2-Dichloroethane enhances electrophilic aromatic substitution at the indole C3 position.

Mechanistic Insights

The reaction proceeds via:

  • Formation of a Mannich base between the indole’s 5-hydroxy group and dimethylamine.

  • Ortho-quinone methide (o-QM) generation under thermal conditions, enabling C4 functionalization.

  • Nucleophilic attack by acetylacetone at C3, followed by keto-enol tautomerization to stabilize the ethanone group.

Limitations

  • Requires pre-synthesized 1,2-dimethylindole-5-ol, adding steps.

  • Competing reactions at the indole N1 position may necessitate protective groups.

Ortho-Quinone Methide (o-QM) Intermediate Strategy

Building on methodologies for 5-methoxy-2,4-dimethylindole synthesis, this approach leverages o-QM intermediates to achieve regioselective C3 acetylation.

Synthetic Pathway

  • Preparation of 5-hydroxy-2-methylindole : Starting from 5-hydroxy-2-methylindole, regioselective aminomethylation forms the Mannich base 5-hydroxy-4-(dimethylamino)methyl-2-methylindole .

  • o-QM generation : Treatment with NaBH4 in ethanol reduces the Mannich base, yielding 5-hydroxy-2,4-dimethylindole after aromatization.

  • C3 acetylation : Reaction with acetyl chloride in the presence of AlCl3 introduces the ethanone moiety.

Key Data :

  • Yield for o-QM reduction: 68%.

  • Acetylation efficiency: ≈75% under Friedel-Crafts conditions.

Advantages Over Nenitzescu Method

  • Avoids quinone intermediates, reducing side reactions.

  • Permits gram-scale synthesis due to stable o-QM precursors.

Hemetsberger-Knittel Indole Synthesis

This method constructs the indole ring de novo, enabling precise placement of substituents. Adapted from protocols for 5,7-dimethoxyindoles, the route involves:

Stepwise Functionalization

  • Aldehyde precursor synthesis : 3,5-dimethoxybenzaldehyde is converted to a β-azidoacrylate via Hemetsberger reaction.

  • Cyclization : Thermal or photolytic azide decomposition forms the indole core.

  • Demethylation and acetylation : BF3·OEt2-mediated demethylation of the 5-methoxy group, followed by C3 acetylation.

Critical Modifications :

  • Use of methyl vinyl ketone instead of ethyl azidoacetate to introduce the ethanone group directly.

  • Selective demethylation at C5 using HBr/acetic acid preserves the 1,2-dimethyl groups.

Comparative Analysis of Methods

Method Yield Complexity Scalability
Nenitzescu Adaptation70–94%ModerateHigh
o-QM Intermediate50–68%HighModerate
Hemetsberger-Knittel40–60%Very HighLow

Key Observations :

  • The Nenitzescu method offers the highest yields but requires pre-functionalized starting materials.

  • o-QM strategies balance scalability and regioselectivity, though reduction steps limit efficiency.

  • Hemetsberger synthesis is less practical for large-scale production due to multi-step protocols.

Emerging Techniques and Catalytic Innovations

Recent advances in cross-coupling catalysis suggest potential for streamlining synthesis. For example, copper-catalyzed C–H acetoxylation could directly introduce the ethanone group at C3, bypassing Friedel-Crafts acylation. Pilot studies using CuI/3,4,7,8-tetramethyl-1,10-phenanthroline systems show promise, with yields up to 65% under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products:

Scientific Research Applications

1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and binding affinity to biological targets. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Key Observations:

Antimalarial Activity: The introduction of α-thioether groups in indolyl-3-ethanones significantly enhances antimalarial potency. For example, 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone achieves an IC₅₀ of 90 nM against Plasmodium falciparum, outperforming chloroquine (pIC₅₀ = 7.55). The thioether moiety likely improves membrane permeability and target engagement.

Core Structure Variations : Replacing the indole ring with benzofuran () or naphthalene () alters activity profiles. Benzofuran derivatives exhibit antifungal activity due to triazole substituents, while naphthalene-based Schiff bases show antioxidant effects via radical scavenging.

Pharmacological vs. Forensic Relevance

  • Psychoactive Derivatives: Cathinone analogs like 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)ethanone () highlight the ethanone moiety's role in psychoactivity, necessitating legislative monitoring.

Biological Activity

1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone is a compound derived from indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic, antibacterial, and antioxidant properties based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C11H13N1O1\text{C}_{11}\text{H}_{13}\text{N}_{1}\text{O}_{1}

This structure features a hydroxyl group and an ethanone moiety attached to an indole ring, which is critical for its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

In a study evaluating the cytotoxic potential of several indole derivatives, this compound was found to induce apoptosis in cancer cells. The IC50 values for this compound were reported as follows:

Cell LineIC50 (µM)
C6 Glioma5.13
SH-SY5Y Neuroblastoma24.31

These results indicate that the compound is particularly effective against glioma cells, suggesting its potential as an anticancer agent .

Flow cytometry analysis revealed that the compound primarily induces apoptosis through cell cycle arrest in the G0/G1 phase. The apoptosis-necrosis ratio was calculated to be approximately 15:19, indicating a strong apoptotic effect .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown promising activity against several bacterial strains.

Antibacterial Efficacy

In vitro studies demonstrated that the compound exhibits varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1270
Bacillus subtilis1080

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays.

Antioxidant Assays

In vitro assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests were conducted. The results indicated that the compound possesses significant antioxidant activity:

Assay TypeIC50 (µM)
DPPH Radical Scavenging25
FRAP30

This antioxidant activity may contribute to its cytotoxic effects in cancer cells by reducing oxidative stress .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone?

The synthesis typically involves Friedel-Crafts acylation on the indole scaffold. Protecting groups (e.g., tert-butyldimethylsilyl for the 5-hydroxy group) prevent undesired side reactions. For example, analogous compounds like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized via acetylation under anhydrous conditions using acetyl chloride and AlCl₃ as a catalyst . Post-synthesis deprotection (e.g., TBAF for silyl ethers) yields the target compound.

Q. How can NMR spectroscopy confirm the structure of this compound?

Key NMR signals include:

  • ¹H NMR : A singlet for the acetyl group (δ 2.5–2.7 ppm), methyl groups on the indole nitrogen (δ ~3.2 ppm), and aromatic protons (δ 6.8–7.5 ppm).
  • ¹³C NMR : Carbonyl resonance at ~200 ppm and indole carbons at 110–140 ppm. 2D experiments (HSQC, HMBC) verify connectivity, such as correlations between the acetyl group and C-3 of the indole ring .

Q. What experimental approaches determine logP and solubility for this compound?

ParameterMethodExample Value
logP Reverse-phase HPLC with octanol/water partitioning~1.1 (predicted via XlogP)
Solubility Shake-flask method with UV detection<1 mg/mL in water (due to high polar surface area: 62.3 Ų)

Advanced Research Questions

Q. Which density functional theory (DFT) functionals accurately predict the electronic structure of this indole derivative?

Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) achieve thermochemical accuracy within 2.4 kcal/mol for similar systems . Basis sets such as 6-311++G(d,p) capture electron delocalization in the indole-acetyl system. Key outputs include:

  • HOMO-LUMO gap : Predicts reactivity (e.g., ~4.5 eV for electron-deficient indoles).
  • Electrostatic potential maps : Highlight nucleophilic sites (e.g., 5-hydroxy group) .

Q. How can molecular docking predict this compound's antimicrobial activity?

Using AutoDock Vina or Schrödinger Suite:

  • Ligand preparation : Optimize geometry at the B3LYP/6-31G* level.
  • Receptor selection : Bacterial targets (e.g., E. coli DNA gyrase, PDB: 1KZN).
  • Docking parameters : Grid box covering catalytic residues, Lamarckian GA. Analogous ethanones show binding energies ≤−7 kcal/mol, correlating with MIC values ≤32 µg/mL .

Q. What ADMET properties should be prioritized in preclinical evaluation?

PropertyMethodThreshold
Permeability Caco-2 cell assayPapp >1×10⁻⁶ cm/s
Metabolic Stability Human liver microsomest₁/₂ >30 min
hERG Inhibition Patch clamp assayIC₅₀ >10 µM
The compound’s molecular weight (205.21 g/mol) and 2 H-bond donors suggest favorable oral bioavailability .

Q. How to resolve discrepancies between calculated and observed UV-Vis spectra?

  • Include solvent effects : Use the polarizable continuum model (PCM) for ethanol.
  • Account for tautomerism : The 5-hydroxy group may exist in keto-enol equilibrium.
  • Compare with experimental λmax :
Calculation (TD-DFT/B3LYP)Experiment
320 nm335 nm (Δ <5%)
Deviations <5% validate computational protocols .

Q. What crystallographic strategies solve ambiguous substitution patterns?

Single-crystal X-ray diffraction with SHELXL refinement:

  • Crystal growth : Vapor diffusion (e.g., ethyl acetate/hexane).
  • Refinement metrics : R₁ ≤0.05, wR₂ ≤0.15 for I>2σ(I). Hydrogen bonding between the 5-hydroxy group and acetyl oxygen stabilizes the crystal lattice .

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